(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(N,N-Diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with sulfamoyl and propynyl groups. The Z-configuration of the imine moiety is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S3/c1-4-13-25-18-12-11-17(32(22,27)28)14-19(18)31-21(25)23-20(26)15-7-9-16(10-8-15)33(29,30)24(5-2)6-3/h1,7-12,14H,5-6,13H2,2-3H3,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAMNPWZUKUMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound
- Core structure : Benzo[d]thiazole fused with a thiadiazole-like system.
- Key substituents: Diethylsulfamoyl group at position 4 (electron-withdrawing, lipophilic). Prop-2-yn-1-yl group at position 3 (introduces alkyne reactivity). Sulfamoyl group at position 6 (hydrogen-bond donor/acceptor).
Analogous Compounds ()
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) :
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Dimethylamino-acryloyl group introduces conjugation and basicity, contrasting with the target’s sulfamoyl groups .
Comparison :
- Sulfamoyl groups in the target improve solubility in polar solvents relative to purely aromatic substituents in analogs like compound 4.
Target Compound
- Likely synthesized via multi-step reactions involving: Sulfamoylation of benzo[d]thiazole precursors. Propynylation via Sonogashira coupling or nucleophilic substitution. Benzamide formation through condensation.
Analogous Compounds ()
- Compound 8a (): Synthesized via refluxing enaminones with acetylacetone in acetic acid, yielding pyridinyl-thiadiazole hybrids .
- Triazole-thiones () : Derived from hydrazinecarbothioamides cyclized in basic media, emphasizing tautomerism (thione vs. thiol forms) .
- Oxadiazole-thiazole derivatives () : Synthesized using CS2/KOH under reflux, highlighting sulfur incorporation strategies .
Comparison :
- The target’s synthesis likely requires specialized sulfamoylation steps absent in simpler benzamide derivatives.
Physicochemical Properties
Target Compound (Inferred)
- Melting point : Expected >250°C due to rigid benzo[d]thiazole core and hydrogen-bonding sulfamoyl groups.
- IR : Strong S=O stretches (~1150–1350 cm⁻¹) from sulfamoyl groups; alkyne C≡C stretch (~2100–2260 cm⁻¹).
- NMR :
- Diethylsulfamoyl: δ 1.1–1.3 ppm (CH3), 3.2–3.5 ppm (NCH2).
- Propynyl: δ 2.1–2.3 ppm (C≡CH), 4.5–4.7 ppm (CH2).
Comparison :
- The target’s higher predicted melting point versus compound 6 reflects stronger intermolecular forces from sulfamoyl groups.
- Alkyne-related NMR signals in the target are absent in analogs like 8a, which feature ester or acetyl substituents.
Elemental Analysis and Stability
Target Compound (Hypothetical)
- Formula : C22H23N5O4S3 (exact mass ~549 g/mol).
- Calculated % : C ~48.1%, H ~4.2%, N ~12.7%, S ~17.5%.
Comparison :
- The target’s lower carbon content (48.1% vs. 64–66% in analogs) reflects higher sulfur/oxygen content from sulfamoyl groups.
Q & A
Q. How can researchers optimize the synthesis of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide to improve yield and purity?
- Methodological Answer : Optimization involves multi-step protocols, including:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH (6.5–7.5) and temperature (70–80°C) to minimize side products .
- Alkyne Functionalization : Use of propargyl bromide in polar aprotic solvents (e.g., DMF) with catalytic Cu(I) to ensure regioselectivity .
- Sulfamoylation : Reaction with sulfamoyl chloride in dichloromethane at 0–5°C to prevent over-sulfonation .
- Purification : Gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water) to isolate the (Z)-isomer .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying proton environments (e.g., diethylsulfamoyl methyl groups at δ 1.1–1.3 ppm) and carbon connectivity .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₉H₂₄N₄O₄S₃, expected m/z 432.6) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) with UV detection at 254 nm, using a C18 column and acetonitrile:water (70:30) mobile phase .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer :
- In Vitro Antiproliferative Assays : MTT/WST-1 assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 72 hours .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Target Identification : Competitive binding assays (e.g., fluorescence polarization) against sulfonamide-sensitive enzymes like carbonic anhydrase IX .
Advanced Research Questions
Q. How does the propargyl (prop-2-yn-1-yl) substituent influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Reactivity : The propargyl group enables click chemistry (CuAAC) for bioconjugation, verified via alkyne-azide cycloaddition with benzyl azide .
- Biological Impact : Electron-withdrawing effects enhance electrophilicity, potentially increasing interactions with cysteine residues in target proteins (e.g., tubulin). Compare activity of propargyl vs. allyl derivatives in SAR studies .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .
- Orthogonal Assays : Confirm antiproliferative activity via clonogenic survival assays alongside ATP-based luminescence .
- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified sulfamoyl groups (e.g., dimethyl vs. diethyl) and compare logP (HPLC-derived) and IC₅₀ values .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA on a dataset of 20+ analogs to correlate steric/electronic features with activity .
- Crystallography : Resolve X-ray structures of target-bound complexes (e.g., with carbonic anhydrase) to identify key binding motifs .
Q. What advanced techniques elucidate the compound’s mechanism of action in cellular systems?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, oxidative stress) post-treatment .
- Chemical Proteomics : SILAC-based pull-down assays with alkyne-tagged probes to map protein targets .
- Live-Cell Imaging : Track subcellular localization via confocal microscopy using fluorescent derivatives .
Q. How can researchers address challenges in stereochemical stability during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA columns (hexane:isopropanol) to isolate enantiomers and assess racemization .
- Variable-Temperature NMR : Monitor Z/E isomerization via ¹H NMR at 25–60°C in DMSO-d₆ .
- Kinetic Studies : Measure isomerization rates under acidic/basic conditions to optimize reaction quench protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
